N-(3,4-dimethylphenyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide
Description
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Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[3-(4-methoxyphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O4S/c1-17-8-9-19(14-18(17)2)28-24(31)15-29-23-7-5-4-6-22(23)27(26(29)33)30(25(32)16-35-27)20-10-12-21(34-3)13-11-20/h4-14H,15-16H2,1-3H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGTXOFHKQGGJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₃₁H₃₃N₃O₄S
- Molecular Weight : 525.68 g/mol
1. Anti-inflammatory Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, derivatives with similar structural motifs have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharides (LPS) .
2. Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. Studies reveal that it can effectively scavenge free radicals and reduce oxidative stress markers in cellular models. This is crucial as oxidative stress is linked to various diseases including cancer and neurodegenerative disorders .
3. Antimicrobial Activity
Preliminary investigations suggest potential antimicrobial properties against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways .
The biological effects of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes which play a critical role in inflammation .
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways related to inflammation and oxidative stress response .
Case Study 1: Anti-inflammatory Effects
A study conducted on a series of thiazolidine derivatives demonstrated that compounds with structural similarities to this compound exhibited significant inhibition of inflammatory markers in murine models. The most potent derivative showed an IC50 value comparable to indomethacin, a standard anti-inflammatory drug .
Case Study 2: Antioxidant Activity
Research on related compounds showed a marked reduction in reactive oxygen species (ROS) levels in human cell lines treated with the compound. This suggests a protective effect against oxidative damage which is crucial for cellular health .
Data Summary Table
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:
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Anticancer Activity
- Mechanism : The compound may inhibit key signaling pathways such as the phosphatidylinositol-3-kinase (PI3K) pathway, which is essential for cell growth and survival. This inhibition can lead to reduced proliferation of cancer cells.
- Case Study : Research has shown that similar compounds effectively inhibit the growth of various cancer cell lines, demonstrating a significant reduction in cell viability at concentrations as low as 10 µM.
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Antioxidant Activity
- Mechanism : The presence of furan and thiazolidine moieties suggests potential antioxidant properties. These properties may help protect cells from oxidative stress.
- Case Study : Studies indicate that compounds with furan rings exhibit strong antioxidant activity in vitro, significantly reducing oxidative damage in human cell cultures exposed to harmful agents like hydrogen peroxide.
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Anti-inflammatory Effects
- Mechanism : Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and mediators.
- Case Study : In animal models, derivatives have demonstrated a marked decrease in paw edema and inflammatory cytokines following administration, suggesting potential therapeutic applications in treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Antioxidant | Scavenging free radicals | |
| Anti-inflammatory | Reduction in inflammatory markers |
Case Studies Overview
-
Anticancer Activity
- A study involving derivatives similar to N-(3,4-dimethylphenyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide demonstrated significant anticancer effects by targeting critical cellular pathways.
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Oxidative Stress Protection
- Research highlighted the compound's ability to protect against oxidative stress in vitro, showcasing its potential as a therapeutic agent in oxidative damage-related conditions.
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Anti-inflammatory Potential
- In vivo studies indicated that the compound could significantly reduce inflammation markers in animal models, supporting its potential use in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
